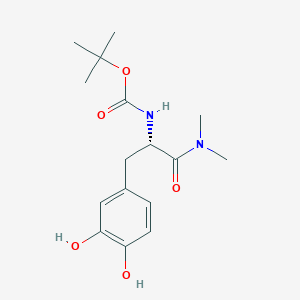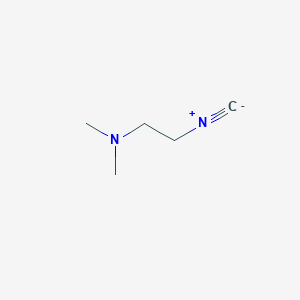
2-Chloro-4,6-di-m-tolyl-1,3,5-triazine
Vue d'ensemble
Description
2-Chloro-4,6-di-m-tolyl-1,3,5-triazine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound consists of a triazine ring substituted with two m-tolyl groups and one chlorine atom, making it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-di-m-tolyl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with m-toluidine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4,6-di-m-tolyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols in the presence of a base (e.g., sodium carbonate) are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be employed under appropriate conditions.
Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amine-substituted triazine, while coupling reactions can produce more complex triazine derivatives.
Applications De Recherche Scientifique
2-Chloro-4,6-di-m-tolyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a building block for novel therapeutic agents.
Industry: It is used in the production of polymers, dyes, and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-Chloro-4,6-di-m-tolyl-1,3,5-triazine involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the triazine ring is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different properties. This reactivity is exploited in various applications, including the synthesis of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar in structure but with methoxy groups instead of m-tolyl groups.
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine: Similar but with p-tolyl groups instead of m-tolyl groups.
2,4,6-Trichloro-1,3,5-triazine: A more reactive compound with three chlorine atoms.
Uniqueness: 2-Chloro-4,6-di-m-tolyl-1,3,5-triazine is unique due to the presence of m-tolyl groups, which impart specific steric and electronic properties to the compound. These properties influence its reactivity and make it suitable for specific applications that other triazine derivatives may not be able to achieve.
Propriétés
IUPAC Name |
2-chloro-4,6-bis(3-methylphenyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-11-5-3-7-13(9-11)15-19-16(21-17(18)20-15)14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJBXOPNDLZGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3181300.png)







